1-Stearoyl-2-linoleoyl-sn-glycerol

描述

This compound has been reported in Arabidopsis thaliana with data available.

属性

IUPAC Name |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZUFBKADIAKC-SKTOPKGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131538 |

Source

|

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(18:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34487-26-8 |

Source

|

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-linoleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as an intermediate in the biosynthesis of triglycerides and other glycerophospholipids in mammalian cells. Its synthesis is a key part of the broader Kennedy pathway, a fundamental metabolic route for glycerolipid assembly. The precise regulation of SLG levels is critical for maintaining cellular lipid homeostasis, and dysregulation of this pathway is implicated in various metabolic diseases. This technical guide provides an in-depth overview of the SLG synthesis pathway, including the enzymes involved, their kinetics, and regulatory mechanisms. It also details common experimental protocols for studying this pathway and presents visual representations of the core processes and their regulation.

The Kennedy Pathway: Core of Glycerolipid Synthesis

The primary route for the de novo synthesis of triacylglycerols (TAGs) and phospholipids (B1166683) in mammalian cells is the Kennedy pathway.[1][2] this compound is a key intermediate in this pathway. The synthesis occurs primarily in the endoplasmic reticulum (ER) and involves a series of four enzymatic reactions that sequentially build the glycerolipid backbone and attach fatty acyl chains.[3][4]

The synthesis of SLG proceeds through the following steps:

-

Acylation of Glycerol-3-Phosphate: The pathway initiates with the acylation of glycerol-3-phosphate at the sn-1 position with a saturated fatty acyl-CoA, in this case, stearoyl-CoA. This reaction is catalyzed by Glycerol-3-phosphate Acyltransferase (GPAT) .[3][5]

-

Formation of Phosphatidic Acid: The resulting lysophosphatidic acid (1-stearoyl-sn-glycerol-3-phosphate) is then acylated at the sn-2 position with an unsaturated fatty acyl-CoA, linoleoyl-CoA, by the enzyme 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT).[3][6] This step forms phosphatidic acid (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphate).

-

Dephosphorylation to Diacylglycerol: The phosphate (B84403) group at the sn-3 position of phosphatidic acid is removed by Phosphatidate Phosphatase (PAP) , also known as lipin, to yield this compound (SLG).[1][7]

-

Triacylglycerol Synthesis (Optional): The newly synthesized SLG can then be further acylated at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) to form a triacylglycerol.[1][8] Alternatively, it can be used as a precursor for the synthesis of other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

Key Enzymes and Their Isoforms

Several key enzymes, often existing as multiple isoforms with distinct tissue expression and regulatory properties, are involved in the synthesis of SLG.

| Enzyme | Isoforms | Subcellular Localization | Key Characteristics |

| Glycerol-3-phosphate Acyltransferase (GPAT) | GPAT1, GPAT2, GPAT3, GPAT4 | GPAT1 & 2: Outer mitochondrial membrane; GPAT3 & 4: Endoplasmic reticulum[9] | Catalyzes the initial and rate-limiting step in glycerolipid synthesis. Isoforms exhibit different sensitivities to N-ethylmaleimide (NEM) and have preferences for different fatty acyl-CoAs.[5][6][10] |

| 1-acylglycerol-3-phosphate Acyltransferase (AGPAT/LPAAT) | Multiple isoforms (AGPAT1-11/LPAATα-θ) | Primarily Endoplasmic Reticulum, some in mitochondria.[6][11] | Catalyzes the acylation of lysophosphatidic acid. Different isoforms show distinct substrate specificities for both the lysophosphatidic acid and the fatty acyl-CoA.[6][12] |

| Phosphatidate Phosphatase (PAP/Lipin) | Lipin-1, Lipin-2, Lipin-3 | Cytosol and Endoplasmic Reticulum/Nuclear Membrane | Translocates to the ER membrane to dephosphorylate phosphatidic acid. Lipin-1 is a key regulator of the balance between phospholipid and triacylglycerol synthesis.[7] |

| Diacylglycerol Acyltransferase (DGAT) | DGAT1, DGAT2 | Endoplasmic Reticulum[8] | Catalyzes the final step in triacylglycerol synthesis. DGAT1 and DGAT2 have different substrate preferences and are thought to channel DAGs into distinct metabolic fates.[13] |

Quantitative Data

Precise quantitative data for enzyme kinetics and substrate concentrations are crucial for understanding the flux through the SLG synthesis pathway. While specific kinetic parameters for stearoyl-CoA and linoleoyl-CoA are not always readily available for all enzyme isoforms, the following tables summarize available data and typical cellular concentrations.

Table 3.1: Enzyme Kinetic Parameters (Representative Values)

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| LPAATδ (AGPAT4) | 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 | [11][14] |

| LPAATδ (AGPAT4) | 18:1-LPA | 29 ± 1 | 38 ± 1 | [11][14] |

| DGAT1 | Oleoyl-CoA | ~25 | ~362 | [12] |

| DGAT1 | 1,2-Dioleoylglycerol | ~50 | ~812 | [12] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., cell type, recombinant expression system) and the assay method.

Table 3.2: Cellular Concentrations of Diacylglycerol Intermediates

| Cell Type/Tissue | Total Diacylglycerol Concentration | Method | Source |

| Mammalian Cells (general) | Varies, often in the low micromolar range | Mass Spectrometry | [15][16][17] |

| RAW 264.7 Macrophages | Complex mixture of species | Neutral Loss Mass Spectrometry | [2][15] |

| Obese db/db mouse liver | ~9-fold increase compared to lean controls | ESI/MS after derivatization | [16] |

Note: Diacylglycerol concentrations are typically low under basal conditions and can increase transiently upon cellular stimulation. The composition of DAG species is highly complex and varies between cell types and metabolic states.

Regulation of the SLG Synthesis Pathway

The synthesis of SLG is tightly regulated by various signaling pathways that respond to nutritional and hormonal cues. Key regulatory pathways include:

-

Insulin (B600854) Signaling: Insulin promotes lipogenesis by activating downstream pathways such as the PI3K/Akt pathway. Akt can lead to the activation of SREBP-1c, a transcription factor that upregulates the expression of lipogenic enzymes, including GPAT and DGAT.[17][18][19] Insulin can also directly stimulate the phosphorylation and activity of GPAT3 and GPAT4.[17][18]

-

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. mTORC1, in particular, promotes lipid synthesis by activating SREBP-1c.[1][8][19]

-

PKC Signaling: Diacylglycerol itself is a second messenger that activates Protein Kinase C (PKC). Activated PKC can have feedback effects on various metabolic pathways, including insulin signaling.[15][16][19]

-

AMPK Signaling: AMP-activated protein kinase (AMPK) is an energy sensor that is activated under conditions of low cellular energy. Activated AMPK generally inhibits anabolic pathways, including triglyceride synthesis, by phosphorylating and inactivating key enzymes and by suppressing the expression of lipogenic genes.[20][21][22]

Experimental Protocols

Studying the SLG synthesis pathway requires a combination of techniques to measure enzyme activities, and to extract, identify, and quantify lipid species.

Measurement of Diacylglycerol Acyltransferase (DGAT) Activity

A common method to assay DGAT activity involves the use of radiolabeled or fluorescently tagged substrates.

Principle: The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol acceptor to form a labeled triacylglycerol.

Materials:

-

Microsomal fraction isolated from cells or tissues

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

[¹⁴C]oleoyl-CoA or fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)

-

1,2-diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

-

Bovine serum albumin (fatty acid-free)

-

Solvents for lipid extraction (e.g., chloroform (B151607):methanol 2:1)

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)

-

Scintillation counter or fluorescence imager

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, and diacylglycerol in a microcentrifuge tube.

-

Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the labeled fatty acyl-CoA.

-

Incubate the reaction at 37°C for 10-20 minutes.

-

Stop the reaction by adding chloroform:methanol (2:1).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triacylglycerol product.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the triacylglycerol spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity, or quantify the fluorescence of the spot using an imager.

-

Calculate the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Lipid Extraction and Quantification by Mass Spectrometry

Mass spectrometry is a powerful tool for the detailed analysis and quantification of lipid species, including SLG.

Principle: Lipids are extracted from cells or tissues using organic solvents, separated by chromatography, and then ionized and detected by a mass spectrometer to determine their mass-to-charge ratio, which allows for their identification and quantification.

Materials:

-

Cell or tissue samples

-

Solvents for extraction (e.g., chloroform, methanol, water - Folch or Bligh-Dyer methods)

-

Internal standards (deuterated or odd-chain lipid species) for quantification

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Homogenize the cell or tissue sample in a mixture of chloroform and methanol.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system. Lipids are separated based on their polarity by the liquid chromatography column.

-

The separated lipids are then introduced into the mass spectrometer, ionized, and their mass-to-charge ratios are measured.

-

Identify and quantify the lipid species of interest by comparing their mass spectra and retention times to those of known standards and using the internal standards for normalization.[15][16][17]

Visualizations

Diagrams of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the core synthesis pathway, its regulation, and a typical experimental workflow.

Caption: The core synthesis pathway of this compound (SLG).

Caption: Major signaling pathways regulating SLG synthesis.

Caption: A typical experimental workflow for studying SLG synthesis.

Conclusion

The synthesis of this compound is a central process in mammalian lipid metabolism, governed by the enzymes of the Kennedy pathway and tightly regulated by a network of signaling cascades. Understanding the intricacies of this pathway is essential for researchers and professionals in the fields of metabolic disease and drug development. This guide provides a foundational overview, quantitative data, and experimental methodologies to aid in the investigation of this critical metabolic route. Further research into the specific kinetics of enzyme isoforms with various fatty acyl-CoA substrates and the detailed molecular mechanisms of their regulation will continue to illuminate the complex world of cellular lipid homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 4. Detection of the abundance of diacylglycerol and triacylglycerol molecular species in cells using neutral loss mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 14. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The effects of chronic AMPK activation on hepatic triglyceride accumulation and glycerol 3-phosphate acyltransferase activity with high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

biological role of 1-Stearoyl-2-linoleoyl-sn-glycerol in protein kinase C activation

An In-depth Technical Guide on the Biological Role of 1-Stearoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) isoforms are critical mediators of a vast array of cellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis. Their activation is intricately regulated, often involving the binding of the second messenger diacylglycerol (DAG). The specific molecular species of DAG can determine the magnitude and specificity of PKC isoform activation. This technical guide delves into the biological role of a specific endogenous diacylglycerol, this compound (SLG), in the activation of Protein Kinase C. We will explore the structural basis of this interaction, present quantitative data on activation, detail experimental protocols for its study, and provide visual representations of the key pathways and workflows.

Introduction to Protein Kinase C and Diacylglycerol Signaling

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are essential in transducing extracellular signals into intracellular responses.[1] These enzymes are involved in regulating numerous cellular functions, including gene expression, cell growth, and immune responses.[1][2] PKC isoforms are broadly categorized into three sub-classes based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.[1]

-

Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are activated by DAG but are independent of Ca²⁺.[1]

-

Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which do not require Ca²⁺ or DAG for their activation.[3]

Diacylglycerols are lipid second messengers generated at the cell membrane following the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC).[4] They act as crucial allosteric activators for conventional and novel PKC isoforms.[5] The structure of the DAG molecule, particularly the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, plays a significant role in the differential activation of PKC isoforms.[6]

This compound (SLG) is an endogenous diacylglycerol with a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position.[][8] This specific structure influences its interaction with the C1 domain of PKC, leading to nuanced biological outcomes.

Mechanism of PKC Activation by this compound

The activation of conventional and novel PKC isoforms by SLG is a multi-step process that involves the recruitment of the enzyme to the cell membrane. The C1 domain, a conserved cysteine-rich motif present in cPKCs and nPKCs, is the specific binding site for DAGs like SLG.[3][9]

The proposed mechanism is as follows:

-

Generation of SLG: Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors), phospholipase C is activated and hydrolyzes membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. SLG is one of the molecular species of DAG that can be produced.

-

Recruitment of PKC to the Membrane: For conventional PKCs, an initial increase in intracellular Ca²⁺ concentration, triggered by IP₃, leads to the binding of Ca²⁺ to the C2 domain of PKC. This promotes the initial translocation of PKC from the cytosol to the cell membrane.[4] Novel PKCs, lacking a Ca²⁺-responsive C2 domain, are recruited to the membrane primarily through their affinity for DAG.[10]

-

Binding of SLG to the C1 Domain: At the membrane, the C1 domain of PKC binds to SLG. This interaction is stereospecific, with PKC recognizing the sn-1,2-diacylglycerol conformation.[11][12] The binding of SLG induces a conformational change in the PKC molecule.

-

Enzyme Activation: The conformational change relieves the autoinhibition imposed by a pseudosubstrate sequence within the regulatory domain of PKC.[3] This unmasks the catalytic domain, allowing it to phosphorylate target substrate proteins on serine and threonine residues, thereby propagating the downstream signal.

The unique structure of SLG, with its saturated sn-1 chain and polyunsaturated sn-2 chain, contributes to the specific biophysical properties of the membrane where it is located, which can further modulate PKC activity.[]

Signaling Pathway Diagram

Caption: PKC activation pathway initiated by agonist binding and SLG generation.

Quantitative Data on PKC Activation

The potency and efficacy of different diacylglycerol species in activating PKC can vary significantly. While specific quantitative data for this compound is not as abundant as for more commonly used synthetic analogs, studies on structurally similar DAGs provide valuable insights. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which also has a saturated sn-1 chain and a polyunsaturated sn-2 chain, has been shown to be a potent activator of several PKC isoforms.[13]

| PKC Isoform | Activator | Concentration Range (µM) | Observed Effect | Reference |

| PKCα | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0-5 | Significant stimulatory effect | [13] |

| PKCβI | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0-5 | Significant stimulatory effect | [13] |

| PKCγ | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0-5 | Significant stimulatory effect | [13] |

| PKCδ | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0-5 | Significant stimulatory effect | [13] |

| PKCε | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 0-5 | Significant stimulatory effect | [13] |

| PKCα | 1,2-dioleoyl-sn-glycerol (DOG) | Not specified | Used as substrate in PKC activity assays | [14] |

| PKC (islet homogenates) | 1-oleoyl-2-acetyl-sn-glycerol (OAG) | 5-500 | Dose-related activation | [15] |

Note: Data for 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is presented as a close structural and functional analog to SLG.

Experimental Protocols for Studying SLG-Mediated PKC Activation

Several key experimental approaches are used to investigate the role of SLG in PKC activation.

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of purified PKC in the presence of SLG.

Objective: To quantify the ability of SLG to activate a specific PKC isoform by measuring the phosphorylation of a substrate peptide.

Methodology:

-

Lipid Vesicle Preparation:

-

Prepare a mixture of phosphatidylserine (B164497) (PS) and this compound (SLG) in chloroform (B151607) in a glass tube. A typical molar ratio is 4:1 (PS:SLG).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the dried lipids in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing and sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the reaction buffer (containing 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for cPKCs, and 1 mM DTT), the prepared lipid vesicles, and the purified PKC isoform.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide (e.g., a synthetic peptide with a PKC phosphorylation consensus sequence) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Quantifying Phosphorylation:

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

-

Data Analysis:

-

Compare the kinase activity in the presence of SLG to a basal control (without SLG) and a positive control (e.g., phorbol (B1677699) esters).

-

Workflow Diagram for In Vitro PKC Kinase Assay

References

- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-硬脂酰-2-花生酰-sn-甘油 ~98%, suitable for stimulation of protein kinase C derived from liver cells, liquid | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (1S)-1-(Hydroxymethyl)-2-((1-oxooctadecyl)oxy)ethyl (9Z,12Z)-9,12-octadecadienoate | C39H72O5 | CID 6441562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The stereospecific activation of protein kinase C [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule containing one saturated fatty acid (stearic acid) and one polyunsaturated fatty acid (linoleic acid). As a key intermediate in lipid metabolism, its fate within a biological system is of significant interest for understanding lipid-related physiological and pathological processes. This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of SLG, from its initial digestion and absorption to its subsequent transport, tissue distribution, and enzymatic conversion. Due to the limited availability of studies focusing specifically on this compound, this guide integrates data from studies on structurally similar structured di- and triacylglycerols to construct a likely metabolic pathway. Detailed experimental protocols for investigating the in vivo metabolism of SLG are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction

Structured lipids, such as this compound (SLG), are acylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone. This defined structure can influence their physical properties and, more importantly, their metabolic fate and physiological effects. SLG, with its combination of a saturated (stearic acid, 18:0) and a polyunsaturated (linoleic acid, 18:2 n-6) fatty acid, represents a class of diacylglycerols that are central to cellular signaling and are precursors for the synthesis of more complex lipids like triacylglycerols (TAGs) and phospholipids (B1166683). Understanding the in vivo journey of SLG is crucial for its potential applications in nutrition, pharmacology, and as a tool to probe lipid metabolic pathways.

Digestion and Absorption

Upon oral ingestion, SLG, like other dietary lipids, undergoes digestion primarily in the small intestine.

2.1. Emulsification and Hydrolysis: In the lumen of the small intestine, SLG is emulsified by bile salts to form smaller lipid droplets, increasing the surface area for enzymatic action. Pancreatic lipase (B570770), the primary enzyme for fat digestion, hydrolyzes the ester bonds of acylglycerols. As a diacylglycerol, SLG is likely hydrolyzed into 2-linoleoyl-sn-glycerol (a monoacylglycerol) and stearic acid.

2.2. Micellar Solubilization and Absorption: The resulting monoacylglycerol and free fatty acid, along with bile salts and other lipids, form mixed micelles. These micelles facilitate the transport of these hydrophobic molecules across the unstirred water layer to the apical membrane of the enterocytes, where they are absorbed.

Intestinal Metabolism and Lymphatic Transport

Within the enterocytes, the absorbed 2-linoleoyl-sn-glycerol and stearic acid are re-esterified back into acylglycerols.

3.1. Re-synthesis of Triacylglycerols: The primary fate of absorbed monoacylglycerols and fatty acids in the enterocyte is the synthesis of triacylglycerols (TAGs) via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways. It is anticipated that the 2-linoleoyl-sn-glycerol would be acylated with available fatty acids, including the absorbed stearic acid, to form TAGs. Some of the SLG may be re-formed, but the majority will likely be converted to TAGs with various fatty acid compositions.

3.2. Chylomicron Formation and Lymphatic Entry: The newly synthesized TAGs, along with cholesterol esters and apolipoproteins (primarily ApoB-48), are assembled into large lipoprotein particles called chylomicrons. These chylomicrons are then secreted from the basolateral membrane of the enterocytes into the lymphatic system. This lymphatic transport allows the absorbed lipids to bypass the liver initially and enter the systemic circulation via the thoracic duct.

Quantitative Data on Lymphatic Absorption of Structurally Similar Lipids

| Lipid Administered | Animal Model | Key Findings |

| Structured Triglyceride (1,3-dioleoyl-2-stearoyl-glycerol) | Rat | Reduced absorption of stearic acid compared to when it is in the sn-1 or sn-3 position. |

| Structured Triglyceride (Medium-chain and long-chain fatty acids) | Rat | Lymphatic transport of long-chain fatty acids is efficient when incorporated into structured triglycerides. |

This table summarizes findings from analogous studies and it is inferred that the lymphatic transport of the stearic and linoleic acid components of SLG would be efficient.

Systemic Transport and Tissue Distribution

Once in the bloodstream, the TAGs within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in various tissues.

4.1. Lipoprotein Lipase (LPL) Mediated Hydrolysis: LPL hydrolyzes the TAGs in chylomicrons, releasing fatty acids and glycerol. The fatty acids derived from the SLG backbone (stearic and linoleic acid) are then taken up by peripheral tissues.

4.2. Tissue-Specific Uptake and Distribution: The released fatty acids are utilized by various tissues based on their metabolic needs:

-

Adipose Tissue: For storage as TAGs.

-

Muscle (Skeletal and Cardiac): For energy production through β-oxidation.

-

Liver: The chylomicron remnants, depleted of most of their TAGs, are taken up by the liver via receptor-mediated endocytosis. The lipids within these remnants, including any remaining SLG and its constituent fatty acids, are then further metabolized.

Whole-body autoradiography studies with radiolabeled fatty acids have shown a general pattern of distribution to tissues with high metabolic activity, such as the liver, heart, and brown adipose tissue.

Hepatic Metabolism

The liver is the central organ for lipid metabolism and plays a crucial role in processing the components of SLG that arrive via chylomicron remnants.

5.1. Fate of Stearic and Linoleic Acid:

-

Stearic Acid (18:0): Can be elongated to longer-chain saturated fatty acids, desaturated to oleic acid (18:1) by stearoyl-CoA desaturase-1 (SCD1), or incorporated into TAGs and phospholipids.

-

Linoleic Acid (18:2): As an essential fatty acid, it can be elongated and desaturated to form arachidonic acid (20:4), a precursor for eicosanoids. It is also readily incorporated into phospholipids and TAGs.

5.2. Diacylglycerol as a Metabolic Hub: Within hepatocytes, diacylglycerols like SLG are at a critical metabolic branch point. They can be:

-

Converted to Triacylglycerols: This is the primary fate for excess fatty acids, catalyzed by DGAT1 and DGAT2, for storage in lipid droplets or for secretion in very-low-density lipoproteins (VLDL).

-

Converted to Phospholipids: Diacylglycerols are precursors for the synthesis of major phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential components of cell membranes and lipoproteins.

The balance between these two pathways is tightly regulated and depends on the metabolic state of the cell.

Signaling Pathways

Diacylglycerols, including SLG, are important second messengers in various signaling pathways. The most well-characterized is the activation of Protein Kinase C (PKC).

Figure 1: Activation of Protein Kinase C by SLG.

Experimental Protocols

Investigating the in vivo metabolic fate of SLG requires a multi-faceted approach. Below are detailed methodologies for key experiments.

In Vivo Lymphatic Absorption Study

Objective: To quantify the absorption and lymphatic transport of SLG.

Animal Model: Male Sprague-Dawley rats (250-300g) with thoracic duct cannulation.

Protocol:

-

Animal Preparation: Fast rats overnight (12-16 hours) with free access to water. Anesthetize the rats and perform a laparotomy to cannulate the thoracic lymph duct.

-

Lipid Emulsion Preparation: Prepare a lipid emulsion containing radiolabeled or stable isotope-labeled SLG (e.g., [¹³C]-SLG).

-

Oral Administration: Administer the lipid emulsion via oral gavage.

-

Lymph Collection: Collect lymph continuously for 24 hours in pre-weighed tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., BHT).

-

Sample Analysis:

-

Measure the total volume of lymph collected.

-

Extract total lipids from the lymph using a modified Folch method (chloroform:methanol, 2:1 v/v).

-

Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact SLG and its constituent fatty acids incorporated into TAGs.

-

Figure 2: Workflow for Lymphatic Absorption Study.

Tissue Distribution and Metabolic Conversion Study

Objective: To determine the tissue distribution of SLG-derived fatty acids and their conversion into other lipid classes.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Protocol:

-

Animal Preparation: Fast mice for 4-6 hours.

-

Oral Administration: Administer a single dose of radiolabeled ([¹⁴C]-SLG) or stable isotope-labeled ([¹³C]-SLG) lipid emulsion by oral gavage.

-

Tissue Collection: At various time points (e.g., 1, 4, 8, 24 hours) post-administration, euthanize the mice and collect blood and various tissues (liver, adipose tissue, muscle, heart, brain, etc.).

-

Sample Processing:

-

Homogenize the tissues.

-

Extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer).

-

-

Analysis:

-

For radiolabeled studies, determine the radioactivity in the lipid extracts of each tissue using liquid scintillation counting.

-

For stable isotope studies, analyze the lipid extracts by LC-MS/MS to quantify the labeled SLG and its metabolites (TAGs, phospholipids, etc.) in each tissue.

-

Figure 3: Workflow for Tissue Distribution Study.

Conclusion

The in vivo metabolic fate of this compound is a complex process involving digestion, absorption, extensive metabolic conversion, and tissue-specific utilization. While direct experimental data on SLG is scarce, by drawing parallels from studies on similar structured lipids, a clear picture of its metabolic journey emerges. Following oral administration, SLG is hydrolyzed and its components are efficiently absorbed and re-esterified into triacylglycerols within the enterocytes for lymphatic transport. Systemically, the fatty acid constituents of SLG are delivered to peripheral tissues for energy or storage, with the liver playing a central role in their further metabolism and redistribution. As a diacylglycerol, SLG also has the potential to act as a signaling molecule. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the precise quantitative fate and biological activities of SLG and other structured diacylglycerols, paving the way for their potential therapeutic and nutritional applications.

1-Stearoyl-2-linoleoyl-sn-glycerol: A Potential Second Messenger in Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule that has been identified as an activator of key signaling proteins, suggesting its role as a second messenger in cellular communication. As a member of the diacylglycerol family, SLG is presumed to be generated at the cell membrane in response to extracellular stimuli, leading to the recruitment and activation of downstream effector proteins. This guide provides a comprehensive overview of the current understanding of SLG's potential role in signal transduction, including its metabolism, downstream signaling pathways, and detailed experimental protocols for its investigation. While direct experimental data on SLG is emerging, this document extrapolates from the well-established principles of diacylglycerol signaling to provide a robust framework for its study.

Introduction to Diacylglycerol Signaling

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. They are transiently produced at the plasma membrane upon the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). The sn-1,2-diacylglycerol isomer is the biologically active form that recruits and activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.

The specific fatty acid composition of DAG molecules can influence their signaling properties, including their affinity for effector proteins and their metabolic fate. This compound (SLG) is a diacylglycerol containing a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position. This specific structure is thought to influence its interaction with downstream targets and its role in specific signaling pathways.

Metabolism of this compound

The cellular levels of SLG are tightly regulated by a balance of synthesis and degradation.

Synthesis: SLG is primarily generated through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes. Upon receptor activation by an external stimulus (e.g., a hormone, growth factor, or neurotransmitter), PLC is activated and cleaves PIP2, yielding SLG and IP3.

Degradation: The signaling activity of SLG is terminated by two main enzymatic pathways:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate SLG to produce phosphatidic acid (PA), another important lipid second messenger. There are ten known isoforms of DGKs in mammals, and they play a crucial role in attenuating DAG signaling.

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze SLG to release the fatty acid at the sn-2 position (linoleic acid) and produce monoacylglycerol.

The interplay between these enzymes dictates the spatial and temporal dynamics of SLG signaling.

Downstream Signaling Pathways

SLG, as a canonical sn-1,2-diacylglycerol, is expected to activate several key downstream effector proteins that contain a conserved C1 domain, which is responsible for DAG binding.

Protein Kinase C (PKC) Activation

The most well-characterized downstream effectors of DAG are the members of the Protein Kinase C (PKC) family. Conventional (cPKCs: α, βI, βII, γ) and novel (nPKCs: δ, ε, η, θ) PKC isoforms are activated by DAG. Upon binding to SLG at the plasma membrane, PKC undergoes a conformational change that relieves autoinhibition and allows it to phosphorylate a wide range of substrate proteins, leading to diverse cellular responses.

An In-depth Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycerol: Structure, Physicochemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a diacylglycerol (DAG) molecule of significant interest in various scientific disciplines, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism, it plays a crucial role in cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological functions of SLG, with a focus on experimental methodologies and data presentation for researchers and drug development professionals.

Molecular Structure and Identification

This compound is a 1,2-diacyl-sn-glycerol distinguished by the specific stereochemistry of the glycerol (B35011) backbone and the nature of its acyl chains.[3] The 'sn' designation indicates stereospecific numbering, where the glycerol molecule is oriented with the secondary hydroxyl group to the left in a Fischer projection. In SLG, the primary hydroxyl group at the sn-1 position is esterified with stearic acid, a saturated fatty acid (18:0), while the secondary hydroxyl group at the sn-2 position is esterified with linoleic acid, a polyunsaturated fatty acid (18:2).[]

The unique combination of a saturated and a polyunsaturated fatty acid chain imparts an amphiphilic character to the molecule, influencing its behavior in biological membranes and its interaction with cellular proteins.[]

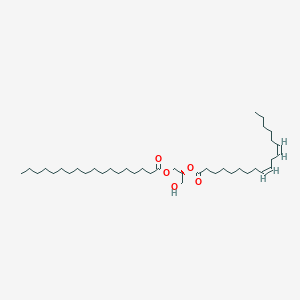

Below is a diagram illustrating the chemical structure of this compound.

Table 1: Identification and Nomenclature of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | [5] |

| CAS Number | 34487-26-8 | [1] |

| Molecular Formula | C₃₉H₇₂O₅ | [3] |

| Molecular Weight | 621.0 g/mol | [3] |

| Synonyms | 1,2-sn-SLDG, DG(18:0/18:2), 1-stearoyl-2-linoleoyl-glycerol | [3] |

Physicochemical Properties

The physicochemical properties of SLG are critical for its biological function, influencing its partitioning into cell membranes, its interaction with enzymes, and its overall stability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method | Reference(s) |

| Physical State | Solid | Visual Inspection | [3] |

| Melting Point | Data not available for pure SLG. A related compound, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, has a gel to liquid-crystalline phase transition temperature of -13.7 °C. | Differential Scanning Calorimetry (DSC) is a common method for determining the melting point and phase transitions of lipids. | [] |

| Boiling Point | 670.15 °C at 760 mmHg (Predicted) | Not experimentally determined. Predicted by computational models. | [7] |

| Density | 0.94 g/cm³ (Predicted) | Not experimentally determined. Predicted by computational models. | [7] |

| Solubility | Soluble in 100% ethanol (B145695) and DMSO. A related diacylglycerol, 1,3-dioctanoyl glycerol, is soluble in ethanol and chloroform (B151607) at approximately 10 mg/mL, and in DMSO at approximately 1 mg/mL. | The shake-flask method is a standard technique for determining the solubility of a compound in various solvents. | [7][8] |

| Octanol-Water Partition Coefficient (LogP) | 14.6 (Predicted) | The shake-flask method or potentiometric titration are common experimental methods. This value is computationally predicted. | [3] |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of SLG can be achieved through enzymatic or chemical methods. Enzymatic synthesis offers high specificity and milder reaction conditions, which is crucial for preventing acyl migration and preserving the stereochemistry.[9][10]

Enzymatic Synthesis Workflow:

Detailed Protocol for Enzymatic Synthesis (General Method):

-

Reactant Preparation: Dissolve 1-stearoyl-sn-glycerol and a molar excess of linoleic acid in an appropriate organic solvent (e.g., hexane) in a reaction vessel.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the reaction mixture. Immobilized enzymes facilitate easier separation from the product.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the desired 1,2-diacyl-sn-glycerol, separating it from unreacted starting materials and byproducts like triacylglycerols and free fatty acids.

-

Product Characterization: The purity and identity of the final product are confirmed by techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Determination of Physicochemical Properties

Melting Point Determination (Differential Scanning Calorimetry):

-

A small, precisely weighed sample of SLG is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are placed in a DSC instrument and heated at a constant rate.

-

The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic transition.

Solubility Determination (Shake-Flask Method):

-

An excess amount of SLG is added to a known volume of the solvent of interest (e.g., ethanol, DMSO, chloroform) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of SLG in the clear supernatant is determined using a suitable analytical method, such as HPLC or gravimetric analysis after solvent evaporation.

Octanol-Water Partition Coefficient (LogP) Determination:

-

A solution of SLG in n-octanol is prepared.

-

This solution is mixed with an equal volume of water in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of SLG in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Crystal Structure Determination (Single-Crystal X-ray Diffraction):

-

High-quality single crystals of SLG are grown from a suitable solvent by slow evaporation.

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded as the crystal is rotated.

-

The collected data are used to determine the unit cell dimensions and the electron density map of the crystal.

-

The atomic positions are then determined from the electron density map to elucidate the crystal structure.

Stability Assessment:

-

Samples of SLG are stored under various conditions of temperature, humidity, and light exposure.

-

At specified time intervals, aliquots of the samples are withdrawn.

-

The samples are analyzed for degradation products using techniques such as HPLC or TLC.

-

The rate of degradation and the identity of the degradation products are determined to assess the stability of the compound under different conditions.[5][11]

Biological Significance: Role in Protein Kinase C (PKC) Activation

This compound is a second messenger that plays a critical role in intracellular signaling by activating Protein Kinase C (PKC).[1][2] The generation of DAGs like SLG at the cell membrane is a key event in many signal transduction pathways.

PKC Activation Signaling Pathway:

The activation of PKC by SLG is a crucial step in a cascade of events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

Experimental Protocol for PKC Activity Assay:

A common method to measure PKC activity involves the use of a radioactive or fluorescently labeled substrate.

-

Preparation of Liposomes: Prepare liposomes containing phosphatidylserine (B164497) (a cofactor for PKC activation) and SLG.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing the PKC enzyme, a specific peptide substrate for PKC, and ATP (radiolabeled with ³²P or a fluorescent analog).

-

Initiation of Reaction: The kinase reaction is initiated by adding the liposomes and the enzyme mixture to the substrate solution.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., a solution containing EDTA to chelate Mg²⁺, which is required for kinase activity).

-

Separation of Substrate and Product: The phosphorylated substrate is separated from the unreacted ATP using methods like phosphocellulose paper binding or gel electrophoresis.

-

Quantification: The amount of phosphorylated substrate is quantified by measuring the radioactivity (for ³²P-labeled ATP) or fluorescence. The activity of PKC is then calculated based on the amount of product formed per unit time.

Conclusion

This compound is a structurally and functionally significant diacylglycerol. Its unique physicochemical properties, arising from its specific acyl chain composition, are central to its role as a key signaling molecule in the Protein Kinase C pathway. This technical guide has provided an in-depth overview of its structure, properties, and biological relevance, along with detailed experimental protocols to aid researchers and scientists in their investigations of this important lipid second messenger. A thorough understanding of SLG is essential for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies targeting pathways in which it is involved.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. (1S)-1-(Hydroxymethyl)-2-((1-oxooctadecyl)oxy)ethyl (9Z,12Z)-9,12-octadecadienoate | C39H72O5 | CID 6441562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. digital.csic.es [digital.csic.es]

- 10. ocl-journal.org [ocl-journal.org]

- 11. researchgate.net [researchgate.net]

The Ubiquitous Yet Elusive: A Technical Guide to 1-Stearoyl-2-linoleoyl-sn-glycerol in Nature

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycerol (SLG) is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-2 position. As an intermediate in lipid metabolism, SLG plays a crucial role in both the biosynthesis of triacylglycerols and as a signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of the natural occurrence of SLG in plant and animal tissues, details the experimental protocols for its analysis, and illustrates its involvement in key biochemical pathways. While SLG is a known constituent of cellular lipidomes, specific quantitative data across a wide range of biological tissues remains limited in publicly available literature. This guide, therefore, presents available quantitative data for closely related lipid species and total diacylglycerol content to provide a contextual understanding of its likely abundance.

Natural Occurrence of this compound

Diacylglycerols are minor components of most natural fats and oils, typically constituting 1-6% of the total lipid content.[1] Certain plant-based oils, such as cottonseed oil, can contain up to 10% diacylglycerols.[1] While specific quantification of this compound is not widely reported, its constituent fatty acids, stearic acid (18:0) and linoleic acid (18:2), are common in many plant and animal fats. Therefore, the presence of SLG can be inferred in tissues and oils rich in these fatty acids.

Quantitative Data on Diacylglycerols in Plant Tissues

Comprehensive lipidomic studies have begun to shed light on the diversity of diacylglycerol species in various plant tissues. However, specific concentration data for this compound remains largely embedded within broader lipid profiling datasets and is not always explicitly reported. The following table summarizes the content of total diacylglycerols and related molecular species in selected plant-derived sources.

| Plant Source | Tissue/Oil | Total Diacylglycerol (DAG) Content | Notes |

| Olive Oil | Virgin Oil | < 2.0% | The ratio of 1,2- to 1,3-diacylglycerols is an indicator of oil freshness.[2][3] |

| Soybean Oil | Oil | ~1% | The fatty acid composition is similar to that of the parent triacylglycerols. |

| Rapeseed Oil | Oil | ~0.8% | Contains a variety of diacylglycerol molecular species. |

| Sesame Seeds | Developing Seeds | 17 species detected | The content of most lipid classes, including diacylglycerols, increases during seed development. |

| Pennycress Seeds | Developing Seeds | Predominantly long-chain fatty acids | Very long-chain fatty acids are less common in the diacylglycerol pool compared to triacylglycerols.[4][5] |

| Arabidopsis thaliana | Seeds | Various species identified | A model organism for studying plant lipid metabolism; SLG is known to be present. |

Note: The quantitative data for specific diacylglycerol molecular species, including this compound, is often not explicitly stated in the primary literature. The values presented are for total diacylglycerols or are qualitative observations from lipidomic studies.

Quantitative Data on Diacylglycerols in Animal Tissues

In animal tissues, diacylglycerols are key intermediates in metabolic and signaling pathways. Their concentrations are typically low under basal conditions but can increase in response to specific stimuli.

| Animal Source | Tissue | Total Diacylglycerol (DAG) Content | Notes |

| Bovine Milk | Fat | ~2% of the lipid fraction | Contains a complex mixture of triacylglycerols and diacylglycerols.[6] |

| Human Milk | Mature Milk | 0.01% of total lipids (1,2-diacylglycerol) | 1,3-diacylglycerol was not detected in this study.[7] |

| Salmon | Muscle | 98 triacylglycerol species identified | While diacylglycerols were not the focus, the presence of stearic and linoleic acids in triacylglycerols suggests the potential for SLG as an intermediate.[8] |

| Mouse | Various Tissues | Tissue-specific profiles | Lipidomic analysis reveals distinct diacylglycerol profiles in different organs, with ether-linked DAGs accumulating in aged mice.[9][10] |

| Pig | Adipose Tissues | Higher in Mashen pigs | The relative intensity of diacylglycerols was significantly higher in the intramuscular fat and longissimus lumborum muscle of Mashen pigs compared to Duroc × (Landrace × Yorkshire) pigs.[11] |

Note: Similar to plant tissues, specific quantitative data for this compound in animal tissues is scarce. The data presented reflects total diacylglycerol content or findings from broader lipidomic analyses.

Experimental Protocols

The accurate quantification of this compound and other diacylglycerol species requires robust methods for lipid extraction, separation, and detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.

Lipid Extraction from Plant and Animal Tissues

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer procedure.

Protocol: Modified Bligh-Dyer Lipid Extraction

-

Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For every 1 g of tissue, use 3 mL of solvent.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Collection: Carefully collect the lower chloroform phase.

-

Washing: Wash the chloroform phase with a solution of 1 M KCl to remove non-lipid contaminants.

-

Drying and Storage: Evaporate the chloroform under a stream of nitrogen and store the lipid extract at -80°C until analysis.

Workflow for Lipid Extraction

Caption: General workflow for lipid extraction from biological tissues.

Quantification by LC-MS/MS

Protocol: Diacylglycerol Analysis by HPLC-MS/MS

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent, such as methanol/chloroform (1:1, v/v). Add an internal standard (e.g., a deuterated or odd-chain diacylglycerol) for accurate quantification.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: Run a gradient from 30% B to 100% B over approximately 20 minutes to separate the different diacylglycerol species.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: For this compound, monitor the transition of the precursor ion (e.g., [M+NH4]+) to specific product ions corresponding to the neutral loss of one of the fatty acyl chains.

-

-

Quantification: Calculate the concentration of SLG based on the peak area ratio of the analyte to the internal standard and a calibration curve generated with known amounts of an SLG standard.

Workflow for LC-MS/MS Analysis of Diacylglycerols

Caption: Workflow for the quantification of diacylglycerols using LC-MS/MS.

Biosynthesis of this compound

In plants, the primary pathway for the de novo synthesis of diacylglycerols is the Kennedy pathway.[12][13][14] This pathway involves the sequential acylation of glycerol-3-phosphate.

The synthesis of this compound specifically involves the incorporation of stearoyl-CoA and linoleoyl-CoA.

The Kennedy Pathway for this compound Biosynthesis

Caption: Biosynthesis of SLG via the Kennedy pathway.

Signaling Pathways Involving this compound

Diacylglycerols, including SLG, are critical second messengers in signal transduction cascades. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).[15][16][17]

The accumulation of DAGs in the cell membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms.[4]

Diacylglycerol-Mediated Protein Kinase C Activation

Caption: Activation of PKC by diacylglycerol.

Conclusion

This compound is a fundamentally important molecule in the biochemistry of both plants and animals, serving as a building block for energy storage and as a potent signaling molecule. While its presence is widespread, a significant gap exists in the literature regarding its specific quantification across a diverse range of biological tissues. The methodologies for its analysis are well-established, relying on the power of liquid chromatography-tandem mass spectrometry. Further research employing targeted lipidomic approaches is necessary to build a comprehensive quantitative map of SLG distribution in nature. Such data would be invaluable for researchers in the fields of nutrition, metabolic diseases, and drug development, providing a deeper understanding of the roles this specific diacylglycerol plays in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. evoolution.com [evoolution.com]

- 3. Diacylglycerols in the evaluation of virgin olive oil quality | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 4. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]

- 5. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) (Journal Article) | OSTI.GOV [osti.gov]

- 6. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Milk Lipids Induce Important Metabolic and Epigenetic Changes in Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deoxysphingolipids and ether-linked diacylglycerols accumulate in the tissues of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Shotgun-Based Mass Spectrometry Analysis of Phospholipid and Triacylglycerol Molecular Species and Eicosanoids in Salmon Muscle Tissue on Feeding Microbial Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Enzymatic Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol (SLG), a specific diacylglycerol (DAG) of significant interest in biomedical research. This document details the prevalent enzymatic methodologies, comprehensive experimental protocols, and purification techniques. Furthermore, it elucidates the role of SLG in cellular signaling, providing a complete resource for researchers in lipid science and drug development.

Introduction to this compound (SLG)

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with a stearic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. As a specific 1,2-diacyl-sn-glycerol, SLG is a crucial second messenger in various cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1][2] The controlled synthesis of structurally defined DAGs like SLG is essential for studying their physiological roles and for developing potential therapeutics that target lipid-mediated signaling cascades.

Enzymatic synthesis offers a superior alternative to chemical methods for producing SLG, primarily due to the high regioselectivity of lipases, which allows for the specific placement of fatty acids on the glycerol backbone. This specificity is critical for obtaining the biologically active sn-1,2 isomer while minimizing the formation of other regioisomers.

Enzymatic Synthesis Strategies for SLG

The enzymatic synthesis of SLG can be achieved through several lipase-catalyzed reactions. The most common approaches include the esterification of glycerol or a glycerol derivative with stearic and linoleic acids, and the glycerolysis of triglycerides.

Key Enzymes in SLG Synthesis:

Several commercially available lipases have demonstrated efficacy in the synthesis of structured lipids, including DAGs. The choice of enzyme is critical as it determines the regioselectivity and overall yield of the reaction.

-

Novozym 435 (Immobilized Candida antarctica lipase (B570770) B): A non-specific lipase that is widely used due to its high activity and stability in organic solvents.[3][4]

-

Lipozyme RM IM (Immobilized Rhizomucor miehei lipase): An sn-1,3 specific lipase, which can be advantageous in certain synthetic strategies to control acyl group positioning.[3]

-

Lipozyme TL IM (Immobilized Thermomyces lanuginosus lipase): Another sn-1,3 specific lipase known for its thermal stability.

Lipase-Catalyzed Esterification

Direct esterification of glycerol with stearic acid and linoleic acid is a common method for SLG synthesis. This reaction can be performed in a solvent-free system or in the presence of an organic solvent to improve substrate solubility and reduce viscosity. A two-step process is often employed to achieve the desired 1,2-diacyl-sn-glycerol structure.

Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a triglyceride with glycerol to produce a mixture of mono-, di-, and triglycerides. By carefully selecting the starting triglyceride and controlling the reaction conditions, the production of specific DAGs can be favored.

Quantitative Data on Enzymatic DAG Synthesis

The following tables summarize quantitative data from various studies on the enzymatic synthesis of diacylglycerols. While not all studies focus specifically on this compound, the data provides a representative overview of the reaction conditions and achievable yields for structurally similar DAGs.

Table 1: Reaction Parameters for Lipase-Catalyzed Esterification of Glycerol and Fatty Acids

| Lipase | Substrates | Molar Ratio (Glycerol:Fatty Acid) | Enzyme Load (% w/w) | Temperature (°C) | Reaction Time (h) | DAG Yield (%) | Reference |

| Novozym 435 | Glycerol, Caprylic Acid | 1:2 | 3 | 38 | 14 | 66.76 | [5] |

| Lipozyme RM IM | Lard, Glycerol | 1:1 | 14 | 45 | 8 | 61.76 | [3] |

| Novozym 435 | Glycerol, Stearic Acid | 8:1 | 6 | 60 | - | ~80 (Monostearin) | [4] |

Table 2: Reaction Parameters for Lipase-Catalyzed Glycerolysis

| Lipase | Substrates | Molar Ratio (Glycerol:Oil) | Enzyme Load (% w/w) | Temperature (°C) | Reaction Time (h) | DAG Yield (%) | Reference |

| Immobilized MAS1-H108W Lipase | Olive Oil, Glycerol | 1:2 | 1 | 60 | 4 | 49.3 | [6] |

| Lipozyme RM IM | Lard, Glycerol | 1:1 | 14 | 45 | 8 | 61.76 | [3] |

| Candida antarctica lipase B | Various Edible Oils, Glycerol | 1:1 | 2 | 65 | 48 | 40-50 | [7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enzymatic synthesis of this compound, adapted from established methods for similar diacylglycerols. This is followed by a protocol for the purification of the synthesized SLG.

Enzymatic Synthesis of this compound via a Two-Step Esterification

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

1-Stearoyl-sn-glycerol

-

Linoleic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., hexane (B92381) or 2-methyl-2-butanol)

-

Molecular sieves (optional, for water removal)

-

Reaction vessel with magnetic stirrer and temperature control

-

Inert gas (e.g., nitrogen or argon)

Procedure:

Step 1: Esterification of 1-Stearoyl-sn-glycerol with Linoleic Acid

-

To a clean, dry reaction vessel, add 1-Stearoyl-sn-glycerol and linoleic acid in a desired molar ratio (e.g., 1:1.2 to provide a slight excess of the fatty acid).

-

Add an appropriate volume of anhydrous organic solvent to dissolve the reactants.

-

Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

-

If operating in a system sensitive to water, add activated molecular sieves.

-

Purge the reaction vessel with an inert gas to minimize oxidation of linoleic acid.

-

Seal the vessel and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to the optimal temperature for the chosen lipase (e.g., 50-60°C for Novozym 435).

-

Allow the reaction to proceed for a specified time (e.g., 8-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product containing this compound.

Purification of this compound by Molecular Distillation

Molecular distillation is an effective method for purifying diacylglycerols from a reaction mixture containing unreacted starting materials and byproducts.[3][8]

Equipment:

-

Short-path molecular distillation unit

Procedure:

-

First Stage (Removal of Lighter Components):

-

Feed the crude reaction product into the molecular distillator.

-

Set the evaporator temperature to a point where unreacted fatty acids and monoacylglycerols will distill, but the diacylglycerol will not (e.g., 180-190°C).[3]

-

Maintain a high vacuum (e.g., 25-60 Pa).[3]

-

Collect the distillate, which will contain the lighter impurities. The residue will be enriched in di- and triglycerides.

-

-

Second Stage (Isolation of Diacylglycerol):

-

Take the residue from the first stage and feed it back into the molecular distillator.

-

Increase the evaporator temperature to a point where the diacylglycerol will distill (e.g., 250-260°C).[3]

-

Maintain a high vacuum (e.g., 25 Pa).[3]

-

Collect the distillate, which will be the purified this compound. The residue will contain any triglycerides formed during the synthesis.

-

-

Analyze the purity of the final product using HPLC or Gas Chromatography (GC).

Visualization of Workflows and Signaling Pathways

Experimental Workflow for SLG Synthesis and Purification

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Signaling Pathway of Protein Kinase C Activation by SLG

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound.

Conclusion

The enzymatic synthesis of this compound provides a powerful tool for researchers to obtain this important signaling molecule with high purity and stereospecificity. The methodologies outlined in this guide, from lipase-catalyzed esterification to purification by molecular distillation, offer a robust framework for the production of SLG for research purposes. Understanding the synthesis and biological role of SLG is critical for advancing our knowledge of lipid-mediated cellular processes and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Lipase-catalyzed regioselective synthesis of steryl (6'-O-acyl)glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biophysical Role and Fluidity Dynamics of 1-Stearoyl-2-linoleoyl-sn-glycerol in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract